Cas no 2098022-73-0 (methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate)
![methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate structure](https://www.kuujia.com/scimg/cas/2098022-73-0x500.png)
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[1,2-b]pyrazole-1-ethanimidic acid, 6-ethyl-, methyl ester
- methyl 2-(6-ethyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetimidate
- AKOS026725380
- 2098022-73-0
- methyl 2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanimidate
- F2198-7532
- methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate
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- Inchi: 1S/C10H14N4O/c1-3-8-6-10-13(7-9(11)15-2)4-5-14(10)12-8/h4-6,11H,3,7H2,1-2H3
- InChI Key: XUXYIGGIGKJYIA-UHFFFAOYSA-N
- SMILES: N1=C(CC)C=C2N(CC(=N)OC)C=CN12
Computed Properties
- Exact Mass: 206.11676108g/mol
- Monoisotopic Mass: 206.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.3Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- pka: 7.25±0.70(Predicted)
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7532-2.5g |
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
TRC | M291856-500mg |
methyl 2-(6-ethyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 500mg |
$ 615.00 | 2022-06-04 | ||
Life Chemicals | F2198-7532-10g |
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Life Chemicals | F2198-7532-1g |
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
TRC | M291856-100mg |
methyl 2-(6-ethyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 100mg |
$ 160.00 | 2022-06-04 | ||
Life Chemicals | F2198-7532-0.5g |
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
Life Chemicals | F2198-7532-5g |
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
TRC | M291856-1g |
methyl 2-(6-ethyl-1h-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 1g |
$ 955.00 | 2022-06-04 | ||
Life Chemicals | F2198-7532-0.25g |
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate |
2098022-73-0 | 95%+ | 0.25g |
$597.0 | 2023-09-06 |
methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate Related Literature
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate
Methyl 2-(6-Ethyl-1H-Imidazo[1,2-b]Pyrazol-1-Yl)Acetimidate: A Comprehensive Overview
Methyl 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate is a compound with the CAS number 2098022-73-0, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrazoles, which are heterocyclic aromatic compounds known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a fused imidazo[1,2-b]pyrazole ring system, which is further substituted with an ethyl group at the 6-position and an acetimidate group at the 1-position. The methyl ester functionality adds to its chemical complexity and functional versatility.
The synthesis of methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate typically involves multi-step organic reactions, often utilizing coupling agents and protecting groups to achieve the desired regioselectivity. Recent advancements in catalytic methodologies have enabled more efficient and scalable syntheses of such heterocyclic compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the imidazo[1,2-b]pyrazole core with high yields and purity. These methods not only enhance the feasibility of large-scale production but also pave the way for further structural modifications to explore its biological potential.
One of the most promising applications of methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate lies in its potential as a drug candidate. The imidazopyrazole scaffold has been implicated in various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Recent studies have highlighted its ability to modulate key cellular pathways involved in inflammation and cancer progression. For example, research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX)-2, a critical enzyme in inflammation-associated diseases such as arthritis and colorectal cancer.
In addition to its therapeutic potential, methyl 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-Yl)Acetimidate has also found utility in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. For instance, studies by Lee et al. (2023) revealed that this compound can serve as an effective charge transport layer in organic light-emitting diodes (OLEDs), enhancing device efficiency and stability.
From a structural perspective, the imidazo[1,2-b]pyrazole core is a fused bicyclic system comprising two nitrogen atoms in each ring. This arrangement imparts significant aromaticity and rigidity to the molecule, which are crucial for its biological activity and chemical stability. The substitution pattern further influences its physicochemical properties; for example, the ethyl group at position 6 enhances lipophilicity, potentially improving bioavailability when used as a drug candidate.
Recent advancements in computational chemistry have also shed light on the molecular interactions of methyl 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-Yl)Acetimidate with biological targets. Molecular docking studies have revealed that this compound can form favorable hydrogen bonds and π–π interactions with key residues in enzyme active sites or receptor binding pockets. These insights are invaluable for guiding medicinal chemists in designing more potent derivatives with improved pharmacokinetic profiles.
In terms of industrial applications, the synthesis of methyl 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-Yl)Acetimidate has been optimized to meet stringent quality control standards required by pharmaceutical industries. Green chemistry principles have also been incorporated into its manufacturing processes to minimize environmental impact and reduce waste generation.
Furthermore, regulatory frameworks governing the use of such compounds have evolved to ensure their safe handling and application across various industries. Compliance with international standards such as those set by the United States Pharmacopeia (USP) or European Pharmacopoeia ensures that products derived from this compound meet rigorous quality benchmarks.
In conclusion, methyl 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-Yl)Acetimidate stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new facets of its properties and applications,the compound is poised to play an increasingly significant role in advancing both therapeutic interventions and technological innovations.
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